molecular formula C23H28N8O2S2 B2486734 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-80-6

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2486734
CAS No.: 850914-80-6
M. Wt: 512.65
InChI Key: FBAJGJANWHMTCC-UHFFFAOYSA-N
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Description

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N8O2S2 and its molecular weight is 512.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Research by Gobouri (2020) in "Phosphorus, Sulfur, and Silicon and the Related Elements" involved synthesizing new derivatives that included 1, 3, 4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. The structures of these compounds, including similar molecules to the specified chemical, were elucidated using spectroscopic methods and elemental analysis, highlighting the chemical's synthetic accessibility and structural characteristics (Gobouri, 2020).

Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) in "Pharmacological reports : PR" explored the pharmacological evaluation of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which are structurally related to the specified chemical. The study involved radioligand binding assays and functional activity testing in vivo, leading to the identification of compounds with potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another study by Zygmunt et al. (2015) in "Pharmacological reports : PR" reported on the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the chemical of interest. The study revealed that these compounds exhibited significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic agents (Zygmunt et al., 2015).

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O2S2/c1-16-25-26-22(35-16)34-14-13-31-18-19(27(2)23(33)28(3)20(18)32)24-21(31)30-11-9-29(10-12-30)15-17-7-5-4-6-8-17/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAJGJANWHMTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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